molecular formula C10H14ClNO4S B5255832 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine

Cat. No.: B5255832
M. Wt: 279.74 g/mol
InChI Key: ITCSLZOFCINMIM-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of a chloro-substituted aromatic ring with two methoxy groups and a sulfonyl group attached to a dimethylamine moiety

Mechanism of Action

The mechanism of action of “4-chloro-2,5-dimethoxy-N,N-dimethylbenzenesulfonamide” is not known. It’s worth noting that the mechanism of action of a chemical compound often depends on its structure and the biological system with which it interacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxyaniline.

    Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

    Dimethylation: The sulfonylated intermediate is then treated with dimethylamine under basic conditions to introduce the dimethylamine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine can be compared with similar compounds such as:

    [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino]benzoic acid: This compound has a similar sulfonyl group but differs in the presence of a benzoic acid moiety.

    4-Chloro-2,5-dimethoxyaniline: Lacks the sulfonyl and dimethylamine groups, making it less versatile in certain applications.

    [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of a dimethylamine group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-12(2)17(13,14)10-6-8(15-3)7(11)5-9(10)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSLZOFCINMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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